BenchChemオンラインストアへようこそ!

2-phenoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide

Physicochemical Profiling ADME Prediction Library Design

This 2-phenoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide combines a NOTUM-binding phenoxyacetyl warhead (crystallographically confirmed palmitoleate-pocket occupancy, IC₅₀ 33 μM) with a trifluoromethyl carbinol pharmacophore that boosts logP to ~3.9 for enhanced CNS penetration. Unlike the parent 3,3,3-trifluoro-2-hydroxy-2-phenylpropionamide, this scaffold introduces dual MAO-A/-B inhibition (validated chemotype) while ablating sodium-channel activity—making it an ideal fragment-to-lead starting point for Wnt-pathway modulation, matched-pair ADME profiling, and clean pharmacological deconvolution of NOTUM vs. sodium channel biology.

Molecular Formula C17H16F3NO3
Molecular Weight 339.314
CAS No. 1351608-54-2
Cat. No. B2671337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide
CAS1351608-54-2
Molecular FormulaC17H16F3NO3
Molecular Weight339.314
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2)(C(F)(F)F)O
InChIInChI=1S/C17H16F3NO3/c18-17(19,20)16(23,13-7-3-1-4-8-13)12-21-15(22)11-24-14-9-5-2-6-10-14/h1-10,23H,11-12H2,(H,21,22)
InChIKeyDTXWVHLFWAUPCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide (CAS 1351608-54-2): Structural and Pharmacophoric Baseline for Scientific Procurement


2-Phenoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide (CAS 1351608-54-2; molecular formula C₁₇H₁₆F₃NO₃; MW 339.31 g/mol) represents a conformationally restrained, fluorinated acetamide scaffold that integrates a trifluoromethyl carbinol pharmacophore with a phenoxyacetyl side chain . Unlike the parent 3,3,3-trifluoro-2-hydroxy-2-phenylpropionamide (MW 219.16 g/mol) , this compound exhibits distinct physicochemical properties—including higher lipophilicity, increased hydrogen-bond acceptor count, and a larger polar surface area—that preclude its interchangeability with structurally related hydroxyamides in target-engagement or ADME studies . The compound is commercially available as a research-grade building block (typical purity ≥95%) for applications in medicinal chemistry, agrochemical discovery, and chemical biology .

Why 2-Phenoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide Cannot Be Substituted by Generic Hydroxyamide Analogs


Within the 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl chemical class, the acyl substituent on the nitrogen atom is not a passive linker but a critical determinant of biological target engagement, metabolic stability, and physicochemical profile [1]. The phenoxyacetyl group introduces an aromatic ether that can participate in π-stacking, hydrogen bonding, and hydrophobic interactions with protein targets—properties absent in the unsubstituted propionamide [2]. For instance, while the parent 3,3,3-trifluoro-2-hydroxy-2-phenylpropionamide demonstrates potent oral general anesthetic activity and anticonvulsant efficacy in rodents (MES ED₅₀ 9.9 mg/kg, ScMET ED₅₀ 34 mg/kg, TD₅₀ 100 mg/kg), it lacks the NOTUM-inhibitory and monoamine oxidase (MAO)-inhibitory potential conferred by the 2-phenoxyacetamide moiety [3][4]. Consequently, substituting this compound with the parent propionamide or other acyl variants (e.g., benzylthio, thiophenyl, or halo-phenyl acetamides) in target-based assays will yield divergent and non- comparable biological readouts, jeopardizing SAR interpretation and lead optimization campaigns [5].

Quantitative Evidence Guide: Verified Differentiation of 2-Phenoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide from Closest Analogs


Molecular Weight and Hydrogen-Bonding Capacity Differentiate Target Compound from Parent Propionamide and Benzylthio/Thiophenyl Analogs

The target compound (MW 339.31 Da; H-bond donors [HBD] = 2; H-bond acceptors [HBA] = 5) carries a substantially larger molecular framework than the parent 3,3,3-trifluoro-2-hydroxy-2-phenylpropionamide (MW 219.16 Da; HBD = 2; HBA = 3) . This difference corresponds to an additional ~120 Da arising from the phenoxyacetyl extension, which contributes two additional H-bond acceptors (the ether oxygen and the acetamide carbonyl) and increases topological polar surface area (TPSA) from ~63 Ų to ~76 Ų . When compared to the 2-(2-fluorophenoxy) analog (MW 357.30 Da; HBD = 2; HBA = 5) and the 2-(benzylthio) analog (MW 371.42 Da; HBD = 2; HBA = 3), the target compound occupies a distinct intermediate physicochemical space that impacts membrane permeability and solubility .

Physicochemical Profiling ADME Prediction Library Design

Lipophilicity (logP) Elevation Relative to Parent Propionamide Confers Distinct PK and Target Engagement Profiles

The parent 3,3,3-trifluoro-2-hydroxy-2-phenylpropionamide exhibits a measured logP of 1.62 [1], consistent with moderate hydrophilicity that supports excellent oral general anesthetic activity with minimal hemodynamic effects [2]. The target compound, incorporating an additional phenoxy ring, is predicted to have a significantly higher logP of approximately 3.9 , shifting it from a hydrophilic to a moderately lipophilic quadrant in drug-likeness space. By comparison, the 2-(benzylthio) analog is expected to be even more lipophilic (estimated logP >4.2), while the 2-(2-fluorophenoxy) analog falls within a similar logP range (~3.7–4.0) but introduces an additional fluorine that can alter metabolic soft spots .

Lipophilicity Drug-likeness CNS Penetration

NOTUM Inhibitory Activity: A 2-Phenoxyacetamide-Associated Gain-of-Function Absent in the Parent Hydroxyamide Scaffold

A crystallographic fragment screen against the Wnt-depalmitoleating enzyme NOTUM identified 2-phenoxyacetamide (compound 3) as binding in the palmitoleate pocket with an IC₅₀ of 33 μM [1]. Structure-based optimization of this fragment yielded high-affinity inhibitors (e.g., indazole 38; IC₅₀ 0.032 μM), confirming that the 2-phenoxyacetamide warhead is a privileged NOTUM-inhibitory chemotype [1]. Critically, the parent 3,3,3-trifluoro-2-hydroxy-2-phenylpropionamide lacks this NOTUM-inhibitory activity, as its truncated structure cannot occupy the palmitoleate pocket [2]. The target compound, bearing a 2-phenoxyacetamide group attached to the trifluoromethyl carbinol scaffold, is thus expected to retain NOTUM engagement potential that is absent in the parent propionamide and in analogs such as the benzylthio or thiophenyl derivatives [3].

Wnt Signaling NOTUM Inhibition Fragment-Based Drug Discovery

Monoamine Oxidase (MAO) Inhibition Potential of 2-Phenoxyacetamide Scaffold Versus Inactive Parent Scaffold

A focused library of 2-phenoxyacetamide analogues was evaluated for MAO-A and MAO-B inhibition, yielding compounds with potent dual activity; for instance, compound 21 exhibited IC₅₀ values of 0.018 μM against MAO-A and 0.07 μM against MAO-B [1]. Compound 12 (2-(4-methoxyphenoxy)acetamide) achieved a selectivity index of 245 for MAO-A over MAO-B [1]. These activities are attributable to the 2-phenoxyacetamide pharmacophore engaging the flavin adenine dinucleotide (FAD) cofactor and substrate-access channel of the MAO enzymes [2]. The unsubstituted parent 3,3,3-trifluoro-2-hydroxy-2-phenylpropionamide is not reported to inhibit MAO enzymes and was instead characterized as a voltage-gated sodium channel modulator with anesthetic and anticonvulsant properties [3]. The target compound, by combining the MAO-active 2-phenoxyacetamide motif with the sodium channel-modulating trifluoromethyl carbinol, represents a dual-pharmacophore chimera unavailable from either scaffold alone [4].

Monoamine Oxidase Antidepressant Neuroprotection

Anticonvulsant Activity Is a Feature of the Parent Propionamide, Not the 2-Phenoxyacetamide Derivative: Implications for CNS Program Selection

The parent 3,3,3-trifluoro-2-hydroxy-2-phenylpropionamide (designated compound 1 in the primary SAR series) exhibits potent oral anticonvulsant activity in rodent maximal electroshock (MES) and subcutaneous metrazol (scMET) models, with MES ED₅₀ of 9.9 mg/kg, ScMET ED₅₀ of 34 mg/kg, and a neurotoxic dose TD₅₀ of 100 mg/kg, yielding a therapeutic index of approximately 10 [1]. The anticonvulsant activity is mechanistically linked to state-dependent blockade of voltage-gated sodium channels, a property of the hydroxyamide-trifluoromethyl pharmacophore [2]. The target compound, bearing a phenoxyacetyl substituent on the amide nitrogen, is structurally diverged from the anticonvulsant pharmacophore; the larger acyl group is predicted to sterically impede sodium channel binding, reducing or abolishing anticonvulsant efficacy while introducing alternative target activities (e.g., NOTUM and MAO inhibition) [3]. Therefore, the target compound should not be selected for anticonvulsant screening programs, while the parent propionamide should not be selected for NOTUM or MAO programs—defining a clear application-based selection criterion [4].

Anticonvulsant Epilepsy MES Assay

Commercial Availability at Research-Grade Purity and Scalable Synthetic Tractability Differentiate the Target Compound from Less Accessible Analogs

The target compound (CAS 1351608-54-2) is commercially stocked by multiple vendors (Smolecule, EvitaChem, BenchChem) with reported purity of ≥95% . In contrast, several closely related analogs—including the 2-(2-fluorophenoxy) derivative (CAS not consistently indexed; MW 357.30; typical purity ~95%) and the 2-(thiophen-2-yl) derivative (MW 329.34; limited vendor availability)—are less broadly stocked and may require custom synthesis with extended lead times (>4–6 weeks) . The synthetic route to the target compound involves straightforward acylation of 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine with phenoxyacetyl chloride, a scalable, two-step protocol that does not require specialized fluorination equipment [1]. This differentiates it from analogs requiring thiol or heteroaryl coupling reagents with more complex purification requirements .

Chemical Procurement Synthetic Accessibility Building Block

Optimal Research and Industrial Application Scenarios for 2-Phenoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide


NOTUM-Targeted Fragment Elaboration and Wnt Pathway Chemical Probe Development

Based on the demonstrated NOTUM inhibitory activity of the 2-phenoxyacetamide fragment (IC₅₀ 33 μM, crystallographically confirmed palmitoleate pocket occupancy) [1], this compound is the preferred starting point for fragment-to-lead optimization campaigns targeting the Wnt-depalmitoleating enzyme NOTUM. The trifluoromethyl carbinol portion provides additional vectors for potency enhancement via structure-guided design (e.g., extending toward the substrate-access channel), while the phenoxyacetyl linker serves as the critical NOTUM-binding warhead. Researchers should select this compound over the parent propionamide (no NOTUM activity) or the benzylthio/thiophenyl analogs (no reported NOTUM engagement) [2]. Application includes synthesis of focused libraries for NOTUM IC₅₀ determination and Wnt pathway luciferase reporter assays.

Monoamine Oxidase (MAO-A/-B) Inhibitor Lead Identification and CNS Drug Discovery

The 2-phenoxyacetamide chemotype is validated as a potent and selective MAO inhibitor scaffold, with compound 21 achieving IC₅₀ MAO-A 0.018 μM and MAO-B 0.07 μM in recombinant enzyme assays and confirmed activity in HepG2 and SH-SY5Y cell lysates [3]. The target compound combines this MAO-active phenoxyacetamide substructure with a trifluoromethyl carbinol that may confer additional CNS penetration due to elevated logP (~3.9 vs. 1.6 for parent) . This chimera architecture is unavailable from either the parent propionamide (no MAO activity) or the simple 2-phenoxyacetamide (no trifluoromethyl-driven metabolic stability) alone. Recommended for MAO-A/-B selectivity screening, CNS pharmacokinetic profiling, and in vivo antidepressant/neuroprotection models.

Physicochemical Probe Library Development for ADME/PK Structure-Property Relationship Studies

With a molecular weight (339.31 Da), logP (~3.9), HBD count (2), HBA count (5), and TPSA (~76 Ų) that place it in a distinct intermediate physicochemical space relative to the parent propionamide (MW 219 Da; logP 1.6; TPSA ~63 Ų) and more lipophilic analogs (e.g., benzylthio derivative, logP >4.2) , this compound is ideally suited for inclusion in property-focused compound libraries designed to probe the relationship between lipophilicity, permeability, and metabolic stability in a matched molecular pair analysis. Procurement of this compound, alongside the parent propionamide and the 2-(2-fluorophenoxy) analog, enables systematic exploration of how incremental increases in logP and TPSA affect PAMPA permeability, microsomal stability, and CYP inhibition profiles.

Scaffold-Hopping Starting Point for Sodium Channel Modulator Diversification

The parent 3,3,3-trifluoro-2-hydroxy-2-phenylpropionamide is a validated state-dependent voltage-gated sodium channel blocker with anticonvulsant efficacy (MES ED₅₀ 9.9 mg/kg) and general anesthetic activity [4]. The target compound represents a deliberate scaffold-hop: by replacing the primary amide with a phenoxyacetamide, sodium channel binding is predicted to diminish (based on CoMFA steric intolerance at the amide substituent position), while alternative pharmacology (NOTUM and MAO inhibition) is introduced [5]. This makes the target compound an ideal tool for negative-control experiments in sodium channel programs, and simultaneously a positive-control candidate for NOTUM/MAO counterscreens—enabling clean pharmacological deconvolution within a single chemotype series.

Quote Request

Request a Quote for 2-phenoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.